4-(3-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(3-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolo[3,4-c]pyrazole core, which is a fused bicyclic system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyrazole derivatives. Key steps in the synthesis may include:
Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Substitution reactions: Introduction of ethoxy, hydroxy, and dimethyl groups through electrophilic aromatic substitution or nucleophilic substitution reactions.
Hydroxyethyl group addition: This step may involve the use of ethylene oxide or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, derivatives of pyrrolo[3,4-c]pyrazole have been investigated for their potential as therapeutic agents. They may act on specific molecular targets to exert their effects.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(3-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 4-(3-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
The uniqueness of 4-(3-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H25N3O4 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-(3-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H25N3O4/c1-4-30-16-7-5-6-15(12-16)22-19-20(18-14(3)10-13(2)11-17(18)28)24-25-21(19)23(29)26(22)8-9-27/h5-7,10-12,22,27-28H,4,8-9H2,1-3H3,(H,24,25) |
InChI Key |
MDWUAAAUJFSQGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=C(C=C(C=C4O)C)C |
Origin of Product |
United States |
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